

Application Note: Spectroscopic Characterization of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde

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Compound of Interest

Compound Name: 2-Ethoxy-4-piperidin-1-ylbenzaldehyde

Cat. No.: B1639384

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Abstract

This application note provides a comprehensive guide to the spectroscopic characterization of **2-Ethoxy-4-piperidin-1-ylbenzaldehyde**, a substituted aromatic aldehyde with potential applications in pharmaceutical and materials science research. As direct experimental spectra for this specific molecule are not readily available in public databases, this guide synthesizes predictive data based on the well-established spectroscopic principles of its core functional groups: a 1,2,4-trisubstituted benzene ring, an ethoxy group, a piperidine moiety, and a benzaldehyde. We present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. This document is intended for researchers, scientists, and drug development professionals seeking to identify, quantify, or confirm the structure of **2-Ethoxy-4-piperidin-1-ylbenzaldehyde**.

Introduction: The Structural Significance of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde

2-Ethoxy-4-piperidin-1-ylbenzaldehyde belongs to a class of organic compounds that are valuable as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients[1][2]. The molecule's functionality—an aldehyde for further derivatization, an electron-donating ethoxy group, and a tertiary amine in the form of a piperidine ring—makes it a versatile building block. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity before its use in subsequent synthetic steps. This note outlines the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment of individual protons (^1H NMR) and carbon atoms (^{13}C NMR).

^1H NMR Spectroscopy: A Proton's Perspective

Expertise & Experience: The expected ^1H NMR spectrum of **2-Ethoxy-4-piperidin-1-ylbenzaldehyde** in a deuterated solvent like CDCl_3 will show distinct signals for the aldehyde proton, the aromatic protons, the ethoxy group protons, and the piperidine ring protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- **Instrumentation:** Record the spectrum on a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Acquire the spectrum at room temperature using standard acquisition parameters.

- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (CHCl_3 at 7.26 ppm).

Predicted ^1H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ , ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
|-------------------|--|--------------------------|-------------|---------------------------|---|
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | N/A | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |
| Aromatic (H-6) | 7.5 - 7.7 | Doublet (d) | 1H | \sim 8.0 | This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. |
| Aromatic (H-5) | 6.2 - 6.4 | Doublet of doublets (dd) | 1H | \sim 8.0, \sim 2.0 | This proton is ortho to the electron-donating piperidine group and meta to the aldehyde, resulting in |

| | | | | | |
|---|-----------|------------------------------|----|------|--|
| | | | | | an upfield shift. |
| Aromatic (H-3) | 6.1 - 6.3 | Doublet (d) | 1H | ~2.0 | This proton is ortho to the electron-donating ethoxy and piperidine groups, causing a significant upfield shift. |
| Ethoxy (-OCH ₂ CH ₃) | 4.0 - 4.2 | Quartet (q) | 2H | ~7.0 | Protons on the carbon adjacent to the oxygen are deshielded. |
| Piperidine (-N-CH ₂ -) | 3.2 - 3.4 | Triplet (t) or Multiplet (m) | 4H | ~5.0 | Protons on the carbons adjacent to the nitrogen are deshielded. |
| Ethoxy (-OCH ₂ CH ₃) | 1.4 - 1.6 | Triplet (t) | 3H | ~7.0 | Standard chemical shift for a methyl group adjacent to a methylene. |
| Piperidine (-CH ₂ -) | 1.6 - 1.8 | Multiplet (m) | 6H | N/A | Protons on the remaining carbons of the piperidine ring. |

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: The ^{13}C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.[4]

Protocol:

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrumentation: Record the spectrum on a 100 MHz or higher field NMR spectrometer.
- Data Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.
- Data Processing: Process the data similarly to the ^1H NMR spectrum, referencing the CDCl_3 solvent peak at 77.16 ppm.

Predicted ^{13}C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ , ppm) | Rationale |
|-----------------------------------|--|--|
| Aldehyde (C=O) | 188 - 192 | The carbonyl carbon is significantly deshielded. |
| Aromatic (C-4) | 155 - 160 | Carbon bearing the strongly electron-donating piperidine group. |
| Aromatic (C-2) | 150 - 155 | Carbon bearing the electron-donating ethoxy group. |
| Aromatic (C-6) | 130 - 135 | Aromatic CH ortho to the aldehyde group. |
| Aromatic (C-1) | 120 - 125 | Quaternary carbon attached to the aldehyde group. |
| Aromatic (C-5) | 110 - 115 | Aromatic CH influenced by both the piperidine and ethoxy groups. |
| Aromatic (C-3) | 95 - 105 | Aromatic CH ortho to two electron-donating groups. |
| Ethoxy (-OCH ₂ -) | 63 - 68 | Carbon attached to the electronegative oxygen. |
| Piperidine (-N-CH ₂ -) | 50 - 55 | Carbons adjacent to the nitrogen atom. |
| Piperidine (-CH ₂ -) | 25 - 30 | Beta carbons of the piperidine ring. |
| Piperidine (-CH ₂ -) | 23 - 26 | Gamma carbon of the piperidine ring. |
| Ethoxy (-CH ₃) | 14 - 16 | Standard chemical shift for a terminal methyl group. |

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]

For **2-Ethoxy-4-piperidin-1-ylbenzaldehyde**, we expect to see strong absorptions corresponding to the carbonyl group of the aldehyde, C-H bonds of the aromatic and aliphatic parts, and C-O and C-N bonds.

Protocol:

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid on the ATR crystal.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Collect the spectrum over the range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the major absorption bands and assign them to the corresponding functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm^{-1}) | Intensity | Vibrational Mode |
|---------------------------------|--------------------|---|
| 2950 - 2850 | Medium-Strong | C-H stretch (aliphatic - ethoxy and piperidine) |
| 2820 - 2720 | Medium (two bands) | C-H stretch (aldehyde C-H, Fermi resonance) |
| 1680 - 1700 | Strong | C=O stretch (aromatic aldehyde) |
| 1580 - 1600 | Medium-Strong | C=C stretch (aromatic ring) |
| 1250 - 1200 | Strong | C-O stretch (aryl ether) |
| 1150 - 1100 | Medium | C-N stretch (tertiary amine) |

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π -systems. The extended conjugation of the benzaldehyde system, influenced by the electron-donating ethoxy and piperidine groups, will result in characteristic absorption maxima (λ_{max}).

Protocol:

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 10^{-5} M.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Scan the spectrum from approximately 200 to 400 nm.
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}).

Predicted UV-Vis Absorption:

| Transition | Predicted λ_{max} (nm) | Rationale |
|-----------------------|---------------------------------------|--|
| $\pi \rightarrow \pi$ | 280 - 320 | This transition, characteristic of conjugated aromatic systems, is red-shifted (to a longer wavelength) due to the strong electron-donating effects of the ethoxy and piperidine substituents, which extend the conjugation. |
| $n \rightarrow \pi$ | 340 - 380 | This weaker transition involves the non-bonding electrons of the carbonyl oxygen. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is a destructive technique that provides the molecular weight of a compound and information about its structure through fragmentation patterns. For **2-Ethoxy-4-piperidin-1-ylbenzaldehyde** (C₁₄H₁₉NO₂), the expected molecular weight is 233.31 g/mol .

Protocol:

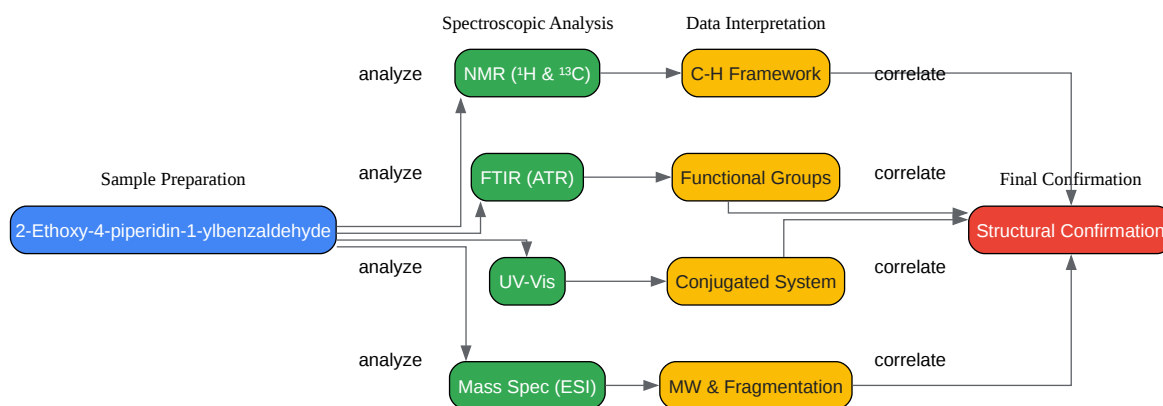
- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Use a mass spectrometer with an electrospray ionization (ESI) source for soft ionization, which will likely show the protonated molecule [M+H]⁺.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode.
- **Data Analysis:** Identify the molecular ion peak and major fragment ions.

Predicted Mass Spectrometry Data:

| m/z | Ion | Rationale |
|--------|---|--|
| 234.14 | [M+H] ⁺ | The protonated molecular ion. |
| 205.11 | [M-C ₂ H ₄] ⁺ | Loss of ethene from the ethoxy group. |
| 149.06 | [M-C ₅ H ₁₀ N] ⁺ | Loss of the piperidine ring via benzylic cleavage. |

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the comprehensive spectroscopic characterization of **2-Ethoxy-4-piperidin-1-ylbenzaldehyde**.



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Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The combination of NMR, IR, UV-Vis, and Mass Spectrometry provides a powerful and self-validating system for the characterization of **2-Ethoxy-4-piperidin-1-ylbenzaldehyde**. By correlating the data from each technique, as outlined in this note, researchers can confidently confirm the structure and purity of this versatile chemical intermediate, ensuring the integrity of their subsequent research and development activities.

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- To cite this document: BenchChem. [Application Note: Spectroscopic Characterization of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1639384/docs#application-note-spectroscopic-characterization-of-2-ethoxy-4-piperidin-1-ylbenzaldehyde>]

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